Lipophilicity (LogP) Comparison: Fluoro vs. Chloro Analog Determines Partitioning Behavior
The measured LogP for the target fluoro compound (CAS 921211-99-6) is 2.96, compared to 3.47 for the direct 3‑chloro analog (CAS 921211-97-4) . This 0.51 LogP unit difference corresponds to a 3.2‑fold lower octanol‑water partition coefficient for the fluoro compound, predictably reducing non‑specific binding to hydrophobic surfaces and altering chromatographic retention in HPLC purification steps required for GMP intermediate manufacturing.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.96 |
| Comparator Or Baseline | 4‑Carboxymethylsulfanyl‑3‑chloro‑benzoic acid tert‑butyl ester (CAS 921211-97-4): LogP = 3.47 |
| Quantified Difference | ΔLogP = 0.51 (fluoro compound 3.2× less lipophilic) |
| Conditions | Calculated LogP values from database entries; consistent with the electron‑withdrawing strength difference between F and Cl substituents |
Why This Matters
For procurement decisions in pharmaceutical intermediate synthesis, this LogP difference directly influences extraction efficiency, chromatographic purification conditions, and the solubility profile of downstream intermediates, making the fluoro compound preferable when lower lipophilicity is required.
